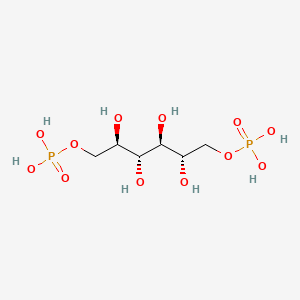

1,6-DI-O-Phosphono-D-allitol

Description

1,6-DI-O-Phosphono-D-allitol is a phosphorylated sugar alcohol derivative characterized by two phosphonate groups esterified at the 1- and 6-positions of the D-allitol backbone. Its molecular formula is C₆H₁₆O₁₂P₂, with a linear structure featuring hydroxyl groups at positions 2, 3, 4, and 5, and terminal phosphonooxy groups at positions 1 and 6 . The compound’s SMILES notation is O=P(O)(O)OCC(O)C(O)C(O)C(O)COP(=O)(O)O, and its InChI identifier is InChI=1S/C6H16O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,4+,5-,6+ . This structure confers high polarity and solubility in aqueous environments, making it relevant for studies in enzymology, metabolic pathways, and phosphate transport mechanisms.

Properties

Molecular Formula |

C6H16O12P2 |

|---|---|

Molecular Weight |

342.13 g/mol |

IUPAC Name |

[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexyl] dihydrogen phosphate |

InChI |

InChI=1S/C6H16O12P2/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16/h3-10H,1-2H2,(H2,11,12,13)(H2,14,15,16)/t3-,4+,5-,6+ |

InChI Key |

WOYYTQHMNDWRCW-FBXFSONDSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@H](COP(=O)(O)O)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(C(COP(=O)(O)O)O)O)O)O)OP(=O)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,6-DI-O-Phosphono-D-Allitol typically involves the phosphorylation of D-allitol, a sugar alcohol. The reaction conditions often include the use of phosphorylating agents such as phosphoric acid or phosphorus oxychloride in the presence of a base like pyridine. The reaction is carried out under controlled temperature and pH to ensure the selective phosphorylation at the 1 and 6 positions of the D-allitol molecule .

Industrial Production Methods: Industrial production of 1,6-DI-O-Phosphono-D-Allitol may involve enzymatic processes where specific enzymes catalyze the phosphorylation of D-allitol. This method is advantageous due to its specificity and mild reaction conditions, which reduce the formation of by-products and improve yield .

Chemical Reactions Analysis

Types of Reactions: 1,6-DI-O-Phosphono-D-Allitol undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the molecule can be oxidized to form corresponding ketones or aldehydes.

Reduction: The phosphate groups can be reduced to form phosphonates.

Substitution: The phosphate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce phosphonates .

Scientific Research Applications

1,6-DI-O-Phosphono-D-Allitol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a substrate in enzymatic studies to understand the mechanisms of phosphorylation and dephosphorylation.

Medicine: It is investigated for its potential therapeutic effects, including its role in metabolic pathways.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of 1,6-DI-O-Phosphono-D-Allitol involves its interaction with specific enzymes that catalyze phosphorylation and dephosphorylation reactions. These enzymes recognize the phosphate groups and facilitate the transfer of phosphate groups to or from other molecules. This process is crucial in various metabolic pathways, including energy production and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key differences between 1,6-DI-O-Phosphono-D-allitol and structurally related phosphorylated sugar alcohols:

Key Differences and Research Findings

Backbone Configuration: 1,6-DI-O-Phosphono-D-allitol has a linear, fully reduced sugar alcohol (allitol) backbone, while 2,5-Anhydro-D-glucitol-1,6-diphosphate contains a cyclic 2,5-anhydro bridge, reducing its flexibility . α-D-Glucose 6-phosphate retains a cyclic pyranose structure, critical for its role in metabolic pathways .

This property may facilitate interactions with divalent cations (e.g., Mg²⁺) in enzymatic assays .

Biological Relevance: α-D-Glucose 6-phosphate is a natural metabolite with well-documented roles in glycolysis and the pentose phosphate pathway . 1,6-DI-O-Phosphono-D-allitol and 2,5-Anhydro-D-glucitol-1,6-diphosphate are synthetic or semi-synthetic analogs, primarily used to study phosphate transfer mechanisms or as inhibitors in metabolic studies .

Synthetic Utility: The linearity of 1,6-DI-O-Phosphono-D-allitol allows for modular chemical modifications at hydroxyl positions 2–5, making it a versatile scaffold for designing phosphate-rich biomimetics . In contrast, the rigidity of 2,5-Anhydro-D-glucitol-1,6-diphosphate limits its utility in flexible ligand design but enhances specificity in binding studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.